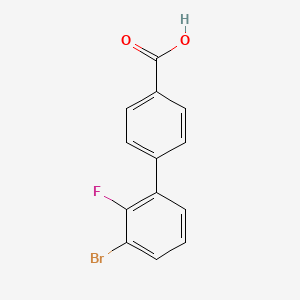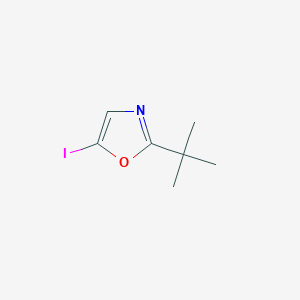
2-Tert-butyl-5-iodo-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-iodo-1,3-oxazole is a heterocyclic compound featuring an oxazole ring substituted with a tert-butyl group at the 2-position and an iodine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the use of tert-butyl isocyanide and aromatic aldehydes in the presence of a base such as sodium trifluoroacetate. This reaction typically proceeds under mild conditions and yields the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Tert-butyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or phenylmagnesium bromide are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Reactions: Products include various 5-substituted oxazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxazole ring, depending on the specific reaction conditions.
Scientific Research Applications
2-Tert-butyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The tert-butyl and iodine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity .
Comparison with Similar Compounds
- 2-Tert-butyl-4-(4-chlorophenyl)oxazole
- 4-(4-bromophenyl)-2-tert-butyloxazole
- 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole
Comparison: 2-Tert-butyl-5-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties. Compared to other tert-butyl-substituted oxazoles, it offers different substitution patterns and potential for diverse chemical transformations .
Properties
Molecular Formula |
C7H10INO |
|---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
2-tert-butyl-5-iodo-1,3-oxazole |
InChI |
InChI=1S/C7H10INO/c1-7(2,3)6-9-4-5(8)10-6/h4H,1-3H3 |
InChI Key |
IENRDJSFPWITMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,9-Diazabicyclo[3.3.1]nonan-2-one](/img/structure/B13483236.png)
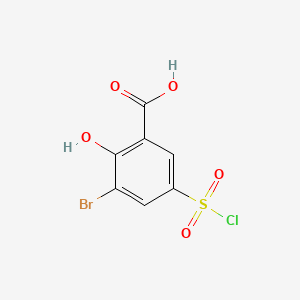
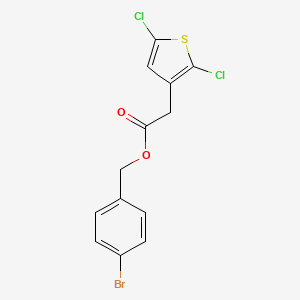
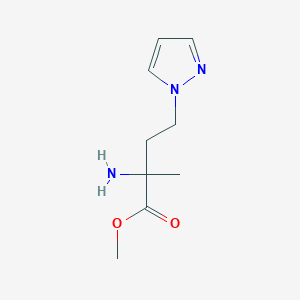

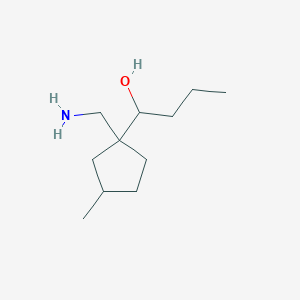
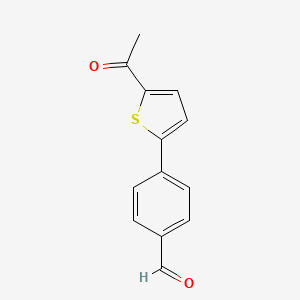
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)

